

Application Notes and Protocols for In Vitro Assays with KDM5-C49

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Compound of Interest		
Compound Name:	KDM5-C49	
Cat. No.:	B608319	Get Quote

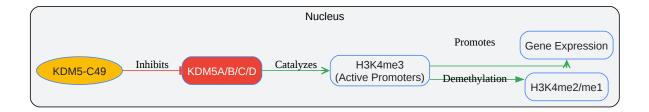
For Researchers, Scientists, and Drug Development Professionals

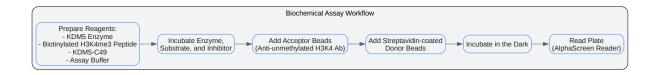
These application notes provide detailed protocols for utilizing **KDM5-C49** and its cell-permeable prodrug, KDM5-C70, in a range of in vitro assays. **KDM5-C49** is a potent inhibitor of the KDM5 family of histone demethylases, which are critical regulators of chromatin structure and gene expression.[1] The protocols outlined below cover biochemical and cellular assays to characterize the activity and effects of this inhibitor.

KDM5 Signaling Pathway

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from histone H3 at lysine 4 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2 and H3K4me3). H3K4me3 is a key epigenetic mark associated with active gene transcription. By demethylating H3K4, KDM5 enzymes generally act as transcriptional repressors. Inhibition of KDM5 enzymes by compounds like **KDM5-C49** leads to an increase in global H3K4me3 levels, which can reactivate the expression of silenced genes.









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References

 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]







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